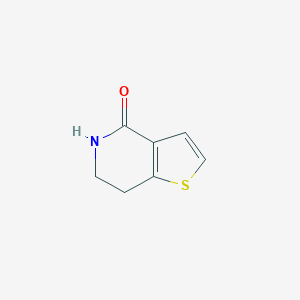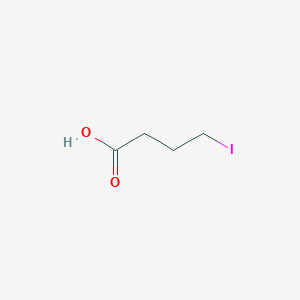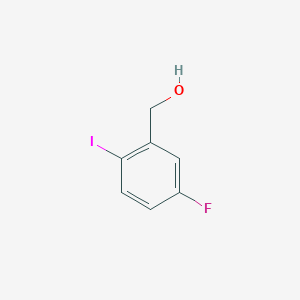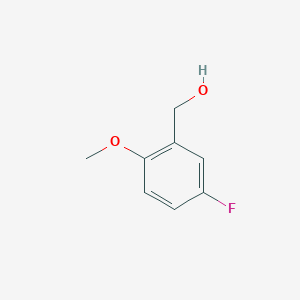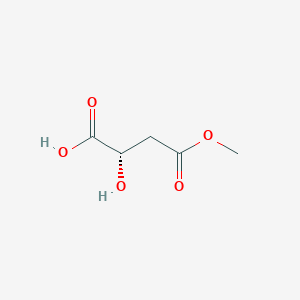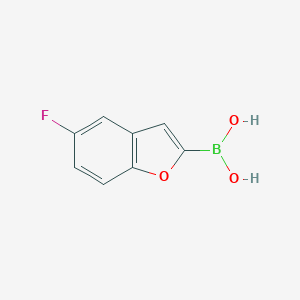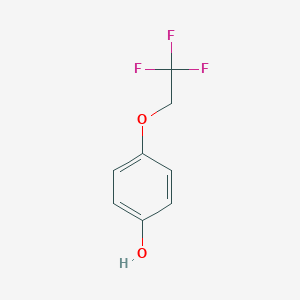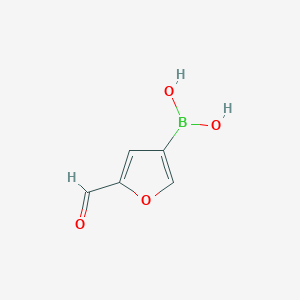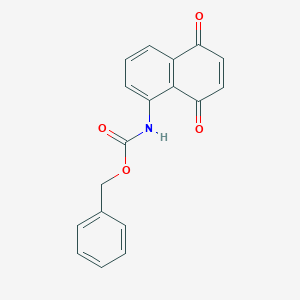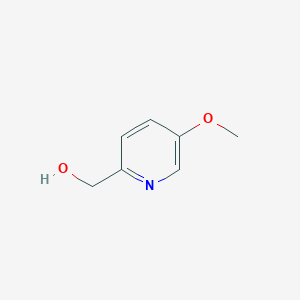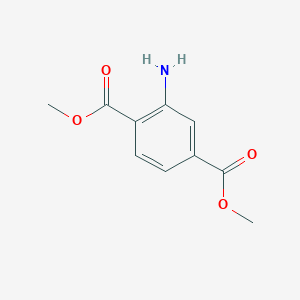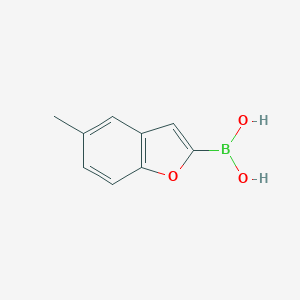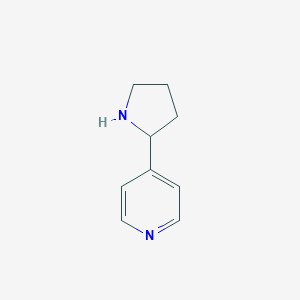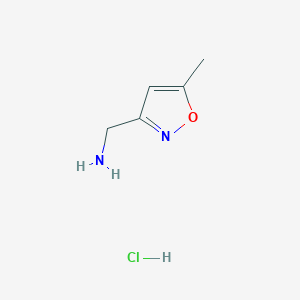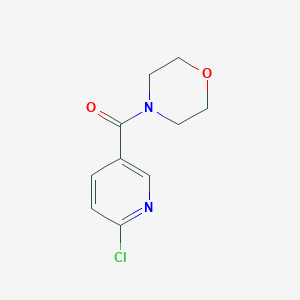
(6-Chloropyridin-3-yl)(morpholino)methanone
概要
説明
The compound (6-Chloropyridin-3-yl)(morpholino)methanone is a chemical entity that has been referenced in the context of various research studies. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their potential biological activities, particularly as intermediates in the synthesis of biologically active compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, a compound with a morpholine and a pyridine moiety was synthesized in nine steps with an overall yield of 36% . This process included critical steps such as bromination of 3-acetylpyridine and dehydration of a diol with cyclization. These methods could potentially be adapted for the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD) and found to crystallize in the monoclinic space group P21/c . The study of such structures is crucial for understanding the compound's potential interactions in biological systems and could provide insights into the molecular structure of (6-Chloropyridin-3-yl)(morpholino)methanone.
Chemical Reactions Analysis
The related compounds have been used as intermediates in the synthesis of various biologically active molecules . These reactions often involve nucleophilic substitution, condensation, and rearrangement steps. The chemical reactivity of the morpholine and pyridine rings in these compounds is a key factor in their utility in medicinal chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (6-Chloropyridin-3-yl)(morpholino)methanone are not directly reported, the properties of structurally similar compounds can be inferred. These compounds typically exhibit solid-state properties conducive to crystallization and may form intermolecular hydrogen bonds, as seen in the related compound . Such properties are important for the compound's stability, solubility, and overall behavior in chemical reactions.
科学的研究の応用
Synthesis and Structural Analysis
- The compound (6-Chloropyridin-3-yl)(morpholino)methanone has been synthesized and characterized through various spectroscopic techniques, as well as X-ray diffraction studies. These methods help in understanding the molecular structure and stability of the compound, providing insights into its chemical properties and potential applications in various fields, including pharmaceuticals and material science. Examples of such studies include the synthesis and structural exploration of related compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone (Prasad et al., 2018); (Lakshminarayana et al., 2009).
Biological Activity and Drug Development
- Related compounds to (6-Chloropyridin-3-yl)(morpholino)methanone have been evaluated for their antiproliferative activity and potential as therapeutic agents. For example, the synthesis and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone indicates its inhibition on cancer cell lines, suggesting the potential of similar compounds in cancer treatment (Tang & Fu, 2018).
Molecular Docking and Computational Analysis
- Computational studies, such as molecular docking and Hirshfeld surface analysis, have been conducted on compounds structurally similar to (6-Chloropyridin-3-yl)(morpholino)methanone. These studies help in understanding the interactions of these molecules with biological targets, which is crucial for drug design and discovery. An example includes the study on (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone (Lakshminarayana et al., 2018).
Safety And Hazards
特性
IUPAC Name |
(6-chloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXXBTYIFBFZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357654 | |
| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)(morpholino)methanone | |
CAS RN |
64614-49-9 | |
| Record name | (6-Chloro-3-pyridinyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64614-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-chloropyridine-3-carbonyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

